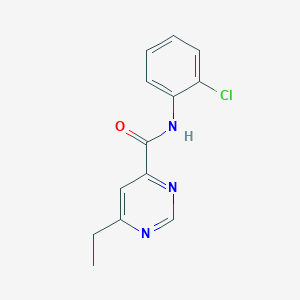
N-(2-Chlorophenyl)-6-ethylpyrimidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Chlorophenyl)-6-ethylpyrimidine-4-carboxamide, also known as CEP-184, is a synthetic compound that has been of interest to researchers due to its potential therapeutic applications. This compound belongs to the class of pyrimidine derivatives and has been studied extensively for its pharmacological properties.
作用機序
N-(2-Chlorophenyl)-6-ethylpyrimidine-4-carboxamide exerts its pharmacological effects by inhibiting the activity of a protein called IKKβ, which is involved in the activation of the NF-κB signaling pathway. The NF-κB pathway is a key regulator of inflammation and cell survival, and its dysregulation has been implicated in the pathogenesis of various diseases, including cancer and inflammatory disorders. By inhibiting the activity of IKKβ, N-(2-Chlorophenyl)-6-ethylpyrimidine-4-carboxamide blocks the activation of the NF-κB pathway, leading to the suppression of inflammation and cell growth.
Biochemical and Physiological Effects:
N-(2-Chlorophenyl)-6-ethylpyrimidine-4-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in various cell types, including macrophages and dendritic cells. Additionally, N-(2-Chlorophenyl)-6-ethylpyrimidine-4-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the migration and invasion of cancer cells, which are important steps in the metastatic process.
実験室実験の利点と制限
One advantage of using N-(2-Chlorophenyl)-6-ethylpyrimidine-4-carboxamide in lab experiments is its high degree of purity, which allows for accurate and reproducible results. Additionally, N-(2-Chlorophenyl)-6-ethylpyrimidine-4-carboxamide has been extensively studied, and its pharmacological properties are well-characterized, making it a reliable tool for researchers. However, one limitation of using N-(2-Chlorophenyl)-6-ethylpyrimidine-4-carboxamide is its relatively low solubility in aqueous solutions, which may limit its use in certain experiments.
将来の方向性
There are several potential future directions for research on N-(2-Chlorophenyl)-6-ethylpyrimidine-4-carboxamide. One area of interest is the development of novel derivatives of N-(2-Chlorophenyl)-6-ethylpyrimidine-4-carboxamide with improved pharmacological properties. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anti-inflammatory and anti-tumor effects of N-(2-Chlorophenyl)-6-ethylpyrimidine-4-carboxamide. Finally, clinical trials are needed to evaluate the safety and efficacy of N-(2-Chlorophenyl)-6-ethylpyrimidine-4-carboxamide as a potential therapeutic agent for various diseases.
合成法
The synthesis of N-(2-Chlorophenyl)-6-ethylpyrimidine-4-carboxamide involves the reaction of 2-chlorobenzonitrile and ethyl acetoacetate with guanidine carbonate in the presence of a suitable catalyst. The reaction yields N-(2-Chlorophenyl)-6-ethylpyrimidine-4-carboxamide as a white crystalline solid with a high degree of purity.
科学的研究の応用
N-(2-Chlorophenyl)-6-ethylpyrimidine-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit potent anti-inflammatory and anti-tumor activities. N-(2-Chlorophenyl)-6-ethylpyrimidine-4-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. Additionally, N-(2-Chlorophenyl)-6-ethylpyrimidine-4-carboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
特性
IUPAC Name |
N-(2-chlorophenyl)-6-ethylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O/c1-2-9-7-12(16-8-15-9)13(18)17-11-6-4-3-5-10(11)14/h3-8H,2H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIBIEAAMLMPGKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=N1)C(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4,7-Trimethyl-10H-benzo[b][1,8]naphthyridin-5-one](/img/structure/B2594348.png)


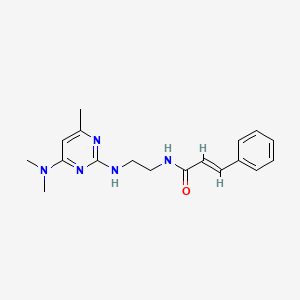
![N-(2-(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2594353.png)
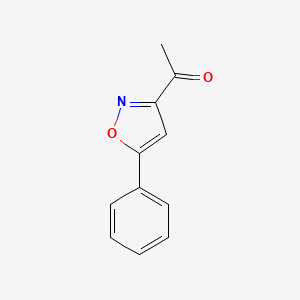
![3-(2-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)-N-(3-methoxypropyl)propanamide](/img/structure/B2594355.png)
![[1-(Fluoromethyl)cyclobutyl]methanol](/img/structure/B2594356.png)
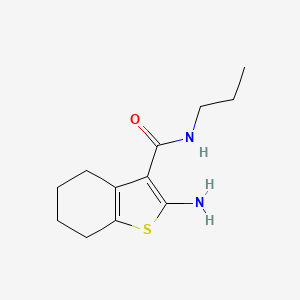
![8-{[4-(3-methoxyphenyl)piperazin-1-yl]carbonyl}-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2594358.png)

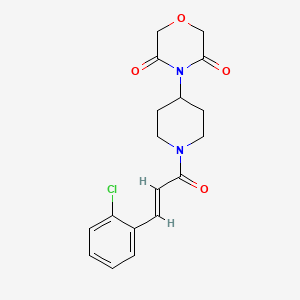
![1-(3-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2594365.png)
![3-Bromo-1-methyl-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole](/img/structure/B2594366.png)